Galanthamine

Descripción

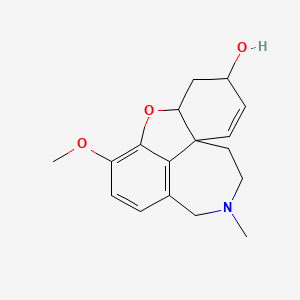

Structure

3D Structure

Propiedades

IUPAC Name |

(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUTZQLVASHGKV-JDFRZJQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045606 | |

| Record name | Galanthamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Galantamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014812 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Crystals from water; decomposition 256-257 °C. Sparingly sol in cold; more sol in hot water. Very sparingly sol in alcohol, acetone. /Hydrochloride/, Fairly soluble in hot water; freely soluble in alcohol, acetone, chloroform. Less sol in benzene, ether., 1.70e+00 g/L | |

| Record name | GALANTAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7361 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Galantamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014812 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from benzene | |

CAS No. |

357-70-0, 23173-12-8 | |

| Record name | (-)-Galantamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=357-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Galantamine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000357700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Galantamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023173128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galantamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00674 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Galantamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759861 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Galanthamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GALANTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D3Q044KCA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GALANTAMINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T835Z585R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GALANTAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7361 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Galantamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014812 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

126-127 °C, 269 - 270 °C (hydrogen bromide salt) | |

| Record name | GALANTAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7361 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Galantamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014812 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Deep Dive into the Dual-Action Mechanism of Galanthamine on Nicotinic Acetylcholine Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Galanthamine, a tertiary alkaloid, presents a compelling dual mechanism of action in the cholinergic system, positioning it as a significant therapeutic agent, particularly in the management of Alzheimer's disease. It functions as both a reversible, competitive inhibitor of acetylcholinesterase (AChE) and, more distinctively, as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs). This dual action not only enhances cholinergic neurotransmission by preventing the breakdown of acetylcholine but also sensitizes nAChRs to the neurotransmitter. This whitepaper provides an in-depth technical exploration of this compound's interaction with nAChRs, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways. A notable aspect of this compound's pharmacology is the existing scientific debate regarding its efficacy as a positive allosteric modulator across different nAChR subtypes, a point of discussion this paper will address by presenting the evidence from various studies.

Dual Mechanism of Action

This compound's therapeutic efficacy is rooted in its ability to modulate the cholinergic system through two distinct, yet synergistic, mechanisms.[1][2]

-

Acetylcholinesterase Inhibition: As a reversible and competitive inhibitor of AChE, this compound increases the synaptic concentration of acetylcholine, thereby enhancing cholinergic signaling.[3][4][5] This is a shared characteristic with other Alzheimer's medications like donepezil and rivastigmine.[6]

-

Allosteric Potentiation of Nicotinic Receptors: Uniquely among currently marketed Alzheimer's drugs, galantamine acts as an allosterically potentiating ligand (APL) for nAChRs.[1][7][8][9] It binds to a site on the receptor distinct from the acetylcholine binding site, inducing a conformational change that increases the receptor's sensitivity to acetylcholine.[7][8] This potentiation leads to an increased probability of channel opening and a slowing of receptor desensitization.[8]

This dual action is believed to be particularly beneficial in Alzheimer's disease, where there is a notable reduction in the expression and activity of nAChRs.[1]

Caption: this compound's dual mechanism: AChE inhibition and nAChR potentiation.

Quantitative Analysis of this compound's Interaction with nAChRs

The allosteric potentiation of nAChRs by galantamine is concentration-dependent and varies across different receptor subtypes. The following tables summarize key quantitative data from various studies.

| Receptor Subtype | This compound Concentration for Potentiation | Maximum Potentiation | Effect on ACh EC50 | Reference |

| Human α7 nAChR | 0.1 µM (100 nM) | 22% increase in ACh-induced current amplitude | Shifted from 305 µM to 189 µM | [10] |

| Torpedo (muscular) nAChR | 1 µM | 35% increase in ACh-induced current amplitude | Shifted from 79 µM to 46 µM | [10] |

| Human α4β2 nAChR | 0.1 - 1 µM | Potentiates agonist responses | Reduces apparent EC50 by half | [6][11] |

| Human α3β4 & α6β4 nAChRs | 0.1 - 1 µM | Potentiates agonist responses | Not specified | [6][10] |

| Receptor Subtype | This compound Concentration for Inhibition | Mechanism of Inhibition | Reference |

| Human α7 nAChR | > 0.1 µM | Not specified | [10] |

| Human α4β2 & α7 nAChRs | ≥ 10 µM | Open-channel pore blockade | [12][13] |

| Human nAChR Subtypes | > 10 µM | General nAChR inhibition | [6] |

Note: There is conflicting evidence in the literature. Some studies report no positive allosteric modulation by galantamine on human α4β2 or α7 nAChRs, instead observing inhibition at higher concentrations.[12][13][14]

Signaling Pathways Modulated by this compound

The potentiation of nAChR activity by galantamine translates into the modulation of downstream cellular signaling pathways, which are crucial for neuronal processes like synaptic efficacy and neuroprotection.

Activation of nAChRs, particularly the α7 subtype, leads to an influx of Ca²⁺ ions. This increase in intracellular Ca²⁺ can trigger various downstream signaling cascades, including the release of neurotransmitters. Galantamine has been shown to potentiate these nicotine-evoked increases in intracellular Ca²⁺ and subsequent neurotransmitter release, such as noradrenaline.[15][16]

Caption: this compound potentiates nAChR-mediated Ca²⁺ signaling and neurotransmitter release.

Experimental Protocols

The investigation of this compound's effects on nAChRs relies on a variety of sophisticated experimental techniques.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is widely used to study the properties of ion channels, such as nAChRs, expressed in a heterologous system.

Methodology:

-

Oocyte Preparation: Oocytes are surgically removed from Xenopus laevis frogs and defolliculated.

-

cRNA Injection: Complementary RNA (cRNA) encoding the specific nAChR subunits of interest (e.g., human α7) is injected into the oocytes. The oocytes are then incubated for several days to allow for receptor expression on the cell membrane.

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with a conducting solution (e.g., 3M KCl). One electrode measures the membrane potential (voltage electrode), and the other injects current (current electrode). A voltage-clamp amplifier maintains the oocyte's membrane potential at a set holding potential.

-

Drug Application: A perfusion system is used to apply acetylcholine (the agonist) in the absence and presence of varying concentrations of galantamine to the oocyte.

-

Data Acquisition and Analysis: The resulting ion currents flowing through the nAChRs are recorded. Data analysis involves measuring the peak amplitude of the currents to determine potentiation or inhibition and constructing concentration-response curves to calculate EC50 values.

Caption: Workflow for Two-Electrode Voltage-Clamp (TEVC) experiments.

Patch-Clamp Electrophysiology in Mammalian Cells

Patch-clamp techniques allow for the recording of ion channel activity in native neurons or cell lines expressing specific nAChR subtypes (e.g., HEK293 cells).

Methodology:

-

Cell Culture: Mammalian cells (e.g., SH-SY5Y neuroblastoma cells or HEK293 cells) are cultured. For heterologous expression, cells are transfected with plasmids containing the cDNA for the desired nAChR subunits.

-

Whole-Cell Recording: A glass micropipette with a very small tip diameter is brought into contact with the cell membrane. A tight seal (gigaohm seal) is formed between the pipette and the membrane. The membrane patch under the pipette tip is then ruptured to gain electrical access to the entire cell interior (whole-cell configuration).

-

Voltage Clamp: The membrane potential is clamped at a specific holding potential.

-

Drug Perfusion: A fast perfusion system is used to apply agonists and modulators like galantamine to the cell.

-

Data Acquisition: The currents flowing through the nAChRs across the entire cell membrane are recorded and analyzed.

Radioligand Binding Assays

These assays are used to determine the binding affinity of galantamine to nAChRs and to investigate whether it competes with known nicotinic agonists.

Methodology:

-

Membrane Preparation: Brain tissue or cells expressing the nAChR of interest are homogenized, and the cell membranes are isolated by centrifugation.

-

Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]epibatidine, which binds to high-affinity nAChRs) and varying concentrations of unlabeled galantamine.

-

Separation and Scintillation Counting: The bound radioligand is separated from the unbound ligand by rapid filtration. The amount of radioactivity on the filters is then quantified using a scintillation counter.

-

Data Analysis: The data are used to determine if galantamine displaces the radiolabeled ligand, indicating competition for the same binding site. The lack of displacement suggests an allosteric binding site.[16]

The Controversy: Positive Allosteric Modulator or Channel Blocker?

While many studies support the role of galantamine as a positive allosteric modulator of nAChRs, this view is not universally accepted. Some research indicates that at concentrations of 10 µM and above, galantamine does not potentiate but rather inhibits nAChR function, with a mechanism consistent with open-channel pore blockade.[12][13] Furthermore, some studies using human α4β2 and α7 nAChRs expressed in Xenopus oocytes found no evidence of positive allosteric modulation at any concentration tested.[12][13]

This discrepancy in findings could be due to several factors, including the specific nAChR subtype and its stoichiometry, the expression system used (Xenopus oocytes vs. mammalian cell lines), and the experimental conditions. It is crucial for researchers in drug development to be aware of this controversy and to consider these variables when designing and interpreting experiments.

Conclusion and Future Directions

This compound's dual mechanism of action, combining acetylcholinesterase inhibition with allosteric potentiation of nicotinic acetylcholine receptors, provides a multifaceted approach to enhancing cholinergic neurotransmission. The quantitative data clearly demonstrate its ability to sensitize various nAChR subtypes to acetylcholine, albeit within a specific concentration window. However, the conflicting reports on its modulatory effects on certain human nAChR subtypes highlight the complexity of its pharmacology and underscore the need for further research.

Future investigations should focus on elucidating the precise binding site of galantamine on different nAChR subtypes and clarifying the structural determinants of its modulatory versus inhibitory actions. A deeper understanding of these mechanisms will be invaluable for the development of novel, more selective, and potent allosteric modulators of nAChRs for the treatment of Alzheimer's disease and other neurological disorders characterized by cholinergic deficits.

References

- 1. Galantamine — a Novel Cholinergic Drug with a Unique Dual Mode of Action for the Treatment of Patients with Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The case of galantamine: repurposing and late blooming of a cholinergic drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. This compound, a natural product for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Galantamine is an allosterically potentiating ligand of neuronal nicotinic but not of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Galantamine: Effect on nicotinic receptor binding, acetylcholinesterase inhibition, and learning - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Allosteric sensitization of nicotinic receptors by galantamine, a new treatment strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Effect of galantamine on the human α7 neuronal nicotinic acetylcholine receptor, the Torpedo nicotinic acetylcholine receptor and spontaneous cholinergic synaptic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Allosteric modulators of the α4β2 subtype of Neuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Galantamine is not a positive allosteric modulator of human α4β2 or α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Galantamine is not a positive allosteric modulator of human α4β2 or α7 nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. The allosteric potentiation of nicotinic acetylcholine receptors by galantamine is transduced into cellular responses in neurons: Ca2+ signals and neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]

The Galanthamine Biosynthetic Pathway in Amaryllidaceae: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Galanthamine, a reversible acetylcholinesterase inhibitor approved for the treatment of Alzheimer's disease, is a prominent member of the Amaryllidaceae family of alkaloids. The intricate biosynthetic pathway leading to this compound has been the subject of extensive research, revealing a series of enzymatic transformations that convert primary metabolites into this complex tetracyclic molecule. This technical guide provides an in-depth overview of the this compound biosynthetic pathway, consolidating current knowledge for researchers, scientists, and drug development professionals. It details the enzymatic steps, key intermediates, and regulatory mechanisms. Furthermore, this guide presents quantitative data in structured tables for comparative analysis and offers detailed experimental protocols for key analytical techniques. Visualizations of the biosynthetic and regulatory pathways, along with a typical experimental workflow, are provided using Graphviz to facilitate a comprehensive understanding of this vital metabolic route.

Introduction

The Amaryllidaceae family of plants is a rich source of structurally diverse and biologically active alkaloids, with over 650 identified compounds. Among these, this compound stands out for its therapeutic application in managing the symptoms of mild to moderate Alzheimer's disease. The increasing demand for this compound has spurred significant interest in elucidating its biosynthetic pathway to enable biotechnological production and metabolic engineering approaches. This guide synthesizes the current understanding of this compound biosynthesis, from its primary metabolic precursors to the final active compound, with a focus on the enzymatic machinery and regulatory networks involved.

The Core Biosynthetic Pathway

The biosynthesis of this compound originates from the aromatic amino acids L-phenylalanine and L-tyrosine. The pathway can be broadly divided into several key stages: the formation of the precursor norbelladine, its methylation, oxidative coupling to form the characteristic tetracyclic core, and subsequent modifications to yield this compound.

Formation of Norbelladine: The Gateway to Amaryllidaceae Alkaloids

The initial steps of the pathway involve the conversion of L-phenylalanine and L-tyrosine into 3,4-dihydroxybenzaldehyde (3,4-DHBA) and tyramine, respectively. These two intermediates then undergo a condensation reaction to form the common precursor of all Amaryllidaceae alkaloids, norbelladine. This crucial condensation step is catalyzed by the synergistic action of two enzymes: norbelladine synthase (NBS) and noroxomaritidine/norcraugsodine reductase (NR). NBS catalyzes the initial condensation of tyramine and 3,4-DHBA to form an unstable imine intermediate, which is then reduced by NR to yield norbelladine.

The key enzymes involved in the early stages of the pathway include:

-

Phenylalanine ammonia-lyase (PAL): Initiates the phenylpropanoid pathway by converting L-phenylalanine to cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H) and p-Coumarate 3-hydroxylase (C3H): Catalyze the hydroxylation of cinnamic acid to yield p-coumaric acid and subsequently caffeic acid, a precursor to 3,4-DHBA.

-

Tyrosine decarboxylase (TYDC): Decarboxylates L-tyrosine to produce tyramine.

-

Norbelladine synthase (NBS): Catalyzes the condensation of tyramine and 3,4-DHBA.

-

Noroxomaritidine/norcraugsodine reductase (NR): Reduces the imine intermediate to form norbelladine.

Methylation and Oxidative Coupling: Building the this compound Scaffold

Following its formation, norbelladine undergoes a critical methylation step catalyzed by norbelladine 4'-O-methyltransferase (N4OMT) to produce 4'-O-methylnorbelladine. This intermediate is a key branch point in Amaryllidaceae alkaloid biosynthesis. For the synthesis of this compound, 4'-O-methylnorbelladine undergoes an intramolecular para-ortho' oxidative C-C coupling reaction, a pivotal step catalyzed by a specific cytochrome P450 enzyme, CYP96T1 . This reaction forms the characteristic tetracyclic core of the this compound-type alkaloids, yielding N-demethylnarwedine.

Final Steps to this compound

The final steps in the biosynthesis involve the reduction of the ketone group in N-demethylnarwedine to a hydroxyl group, forming N-demethylthis compound. This is followed by an N-methylation step to yield the final product, this compound.

Quantitative Data on this compound Biosynthesis

A compilation of quantitative data from various studies provides valuable insights into the efficiency and regulation of the this compound biosynthetic pathway.

Table 1: this compound Content in Different Tissues of Amaryllidaceae Species

| Species | Tissue | This compound Content (mg/g DW) | Reference |

| Lycoris radiata | Bulb | 0.27 ± 0.04 | |

| Root | 0.53 ± 0.07 | ||

| Leaf | 0.75 ± 0.09 | ||

| Lycoris radiata (callus, 96h wounding) | Callus | 0.17 | |

| Narcissus pseudonarcissus cv. Carlton | Basal Plate | 1.05 - 1.31 (µg/g FW) | |

| Bulb | 0.98 - 1.15 (µg/g FW) | ||

| Callus | 0.001 - 0.007 (µg/g FW) | ||

| Bulblets | 0.012 - 0.215 (µg/g FW) |

Table 2: Kinetic Properties of Norbelladine 4'-O-methyltransferase (N4OMT)

| Enzyme Source | Substrate | Km (µM) | kcat (min-1) | Reference |

| Narcissus aff. pseudonarcissus | Norbelladine | 1.6 | 1.3 | |

| N-methylnorbelladine | - | 2.6 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthetic pathway.

Extraction and Quantification of this compound by LC-MS/MS

This protocol is adapted from methods described for the analysis of this compound in plant tissues.

1. Sample Preparation: a. Harvest and freeze-dry plant material (e.g., bulbs, leaves, roots). b. Grind the freeze-dried tissue to a fine powder using a mortar and pestle with liquid nitrogen.

2. Extraction: a. Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube. b. Add 1 mL of extraction solvent (e.g., 70% methanol or 0.1% formic acid in water). c. Vortex the mixture for 1 minute. d. Sonicate the sample for 30 minutes in a water bath. e. Centrifuge at 13,000 x g for 10 minutes. f. Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted.

3. LC-MS/MS Analysis: a. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. b. Inject a suitable volume (e.g., 5-10 µL) onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm). c. Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). d. Set the mass spectrometer to positive electrospray ionization (ESI+) mode. e. Monitor the specific multiple reaction monitoring (MRM) transition for this compound (e.g., m/z 288.1 -> 213.1). f. Quantify the this compound concentration by comparing the peak area to a standard curve prepared with a certified this compound standard.

Enzyme Assay for Norbelladine Synthase (NBS) and Noroxomaritidine/norcraugsodine Reductase (NR)

This protocol is based on the methods described for the characterization of NBS and NR.

1. Recombinant Enzyme Production: a. Clone the coding sequences of NBS and NR into an expression vector (e.g., pET vector with a His-tag). b. Transform the constructs into an E. coli expression strain (e.g., BL21(DE3)). c. Induce protein expression with IPTG and purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA).

2. Enzyme Assay: a. Prepare a reaction mixture containing:

- 100 mM HEPES buffer (pH 7.5)

- 1 mM tyramine

- 1 mM 3,4-dihydroxybenzaldehyde

- 1 mM NADPH (for NR activity)

- Purified NBS and/or NR enzyme (e.g., 1-5 µg) b. Incubate the reaction at 30°C for 1-2 hours. c. Stop the reaction by adding an equal volume of ice-cold methanol or by acidification. d. Centrifuge to pellet the precipitated protein.

3. Product Analysis: a. Analyze the supernatant by LC-MS/MS to detect the formation of norbelladine. b. Monitor the MRM transition for norbelladine (e.g., m/z 260.1 -> 138.1).

Gene Expression Analysis by qRT-PCR

This protocol provides a general workflow for analyzing the expression of this compound biosynthetic genes.

1. RNA Extraction and cDNA Synthesis: a. Extract total RNA from the desired plant tissues using a commercial kit or a TRIzol-based method. b. Treat the RNA with DNase I to remove any contaminating genomic DNA. c. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.

2. qRT-PCR: a. Design gene-specific primers for the target biosynthetic genes (e.g., PAL, TYDC, N4OMT, CYP96T1) and a reference gene (e.g., actin or ubiquitin). b. Prepare the qRT-PCR reaction mixture containing:

- SYBR Green master mix

- Forward and reverse primers (e.g., 10 µM each)

- Diluted cDNA template c. Perform the qRT-PCR using a real-time PCR system with a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension). d. Analyze the results using the 2-ΔΔCt method to determine the relative gene expression levels.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the this compound biosynthetic pathway, its regulation, and a typical experimental workflow.

Conclusion

The elucidation of the this compound biosynthetic pathway has made significant strides, revealing a complex and tightly regulated metabolic network. This technical guide has provided a comprehensive overview of the core pathway, from primary precursors to the final product, supported by quantitative data and detailed experimental protocols. The provided visualizations offer a clear framework for understanding the intricate relationships within the pathway and its regulation. Further research into the regulatory mechanisms, including the roles of specific transcription factors and signaling molecules, will be crucial for the successful metabolic engineering of this compound production in heterologous systems. The information compiled herein serves as a valuable resource for researchers and professionals in the pharmaceutical industry, facilitating ongoing efforts to harness the therapeutic potential of this important natural product.

The Isolation and Discovery of Galanthamine from Galanthus woronowii: A Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Galanthamine, a tertiary alkaloid, is a pivotal therapeutic agent in the management of mild to moderate Alzheimer's disease. Its primary mechanism of action involves the reversible, competitive inhibition of acetylcholinesterase (AChE), coupled with the allosteric potentiation of nicotinic acetylcholine receptors (nAChRs). This technical guide provides an in-depth overview of the discovery and isolation of this compound, with a specific focus on its extraction from Galanthus woronowii (Woronow's snowdrop). Detailed experimental protocols for extraction and purification are presented, alongside a comprehensive summary of quantitative data. Furthermore, this guide illustrates the key signaling pathways associated with this compound's dual mode of action through detailed diagrams.

Historical Discovery and Initial Isolation

The journey of this compound from a traditional remedy to a clinically approved pharmaceutical began in the mid-20th century. While initial reports in the 1940s from the Soviet Union mentioned the presence of unknown alkaloids in the common snowdrop (Galanthus nivalis), the definitive isolation and characterization of this compound are credited to the Soviet scientists N.V. Proskurnina and A.P. Yakovleva in 1952, who successfully isolated the compound from the bulbs of the Caucasian snowdrop, Galanthus woronowii.[1][2][3] This discovery laid the groundwork for future pharmacological investigations.

Subsequent research, notably by the Bulgarian chemist Dimitar Paskov, led to the development of the first industrial process for this compound extraction in 1959.[4][5] This process utilized species of Galanthus and other Amaryllidaceae plants, which were known in Eastern European traditional medicine.[5] this compound was initially used for various neurological conditions, including myasthenia gravis and poliomyelitis, before its potential in treating Alzheimer's disease was realized.[2][5][6]

Quantitative Analysis of this compound in Galanthus woronowii

The concentration of this compound in Galanthus woronowii varies between the different parts of the plant. The leaves have been found to contain a higher percentage of the alkaloid compared to the bulbs. The following tables summarize the available quantitative data for this compound content and analytical parameters.

Table 1: this compound Content in Galanthus woronowii

| Plant Part | This compound Content (% of Dry Weight) | Reference |

| Leaves | ~0.070% - 0.082% | [7][8] |

| Bulbs | ~0.040% - 0.045% | [8] |

Table 2: Analytical Parameters for this compound Quantification

| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery Rate | Reference |

| HPLC-DAD | 7.5 µg | 25 µg | - | |

| CGC-MS (Total Ion Current) | - | 5 µg/mL | >90% | |

| CGC-MS (Selected Ion Monitoring) | - | 1.6 ng/mL | >90% |

Experimental Protocols for Isolation and Purification

The isolation of this compound from Galanthus woronowii involves a multi-step process of extraction, acid-base partitioning, and chromatographic purification. Below are detailed protocols derived from published literature and patents.

Ultrasound-Assisted Extraction (UAE) from Galanthus woronowii Bulbs

This method, optimized for laboratory-scale extraction, utilizes ultrasonication to enhance extraction efficiency.

-

Plant Material Preparation: Fresh bulbs of Galanthus woronowii are washed, dried, and ground into a fine powder.

-

Extraction Solvent: An aqueous solution with an adjusted pH is used as the extraction medium.

-

Ultrasonication Parameters:

-

Solvent/Material Ratio: 40.70 mL/g

-

Extraction Time: 32.89 minutes

-

Extraction Temperature: Optimized between 30-70°C

-

-

Procedure:

-

The powdered bulb material is suspended in the extraction solvent at the specified ratio.

-

The mixture is subjected to ultrasonication for the designated time and at the optimal temperature.

-

Following extraction, the mixture is filtered to separate the liquid extract from the solid plant material.

-

The resulting extract, containing this compound and other alkaloids, is then ready for further purification. This optimized UAE method has been reported to yield approximately 0.470% this compound.

-

Industrial-Scale Isolation from Amaryllidaceae Bulbs (Adapted from Patent Literature)

This protocol outlines a general method for large-scale extraction and purification, which can be adapted for Galanthus woronowii.

-

Step 1: Alkalinization and Initial Extraction

-

Air-dried and comminuted bulbs are mixed with a powdered alkali, such as sodium carbonate, to convert alkaloid salts into their free base form.

-

The alkalinized material is then extracted multiple times with a non-polar organic solvent like dichloroethane or diethyl ether. The solvent is decanted after each extraction.

-

-

Step 2: Acid-Base Liquid-Liquid Extraction

-

The combined organic extracts are partitioned with a dilute acid solution (e.g., 10% sulfuric acid). The protonated this compound and other alkaloids will move into the aqueous phase.

-

The acidic aqueous phase is washed with a non-polar solvent (e.g., diethyl ether) to remove any remaining neutral impurities.

-

The aqueous phase is then made alkaline (pH 7-8) with an aqueous ammonia solution.

-

The pH is further raised to approximately 14 by saturation with potassium carbonate (potash).

-

The now deprotonated this compound is extracted back into an organic solvent, typically diethyl ether.

-

-

Step 3: Purification and Crystallization

-

The combined ether extracts are evaporated to dryness, yielding a residue containing crude this compound.

-

This residue is dissolved in acetone, and aluminum oxide is added to adsorb impurities. The mixture is stirred and then filtered.

-

The acetone is evaporated, and the resulting oily residue is dissolved in a minimal amount of a suitable solvent, such as isopropanol.

-

Crystallization is induced, and the resulting white crystals of this compound base are collected. This process can yield this compound with a purity of over 99%.

-

Spectroscopic Data of this compound

The structural elucidation and confirmation of isolated this compound are performed using various spectroscopic techniques.

Table 3: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Key Observations and Data | Reference |

| UV-Visible Spectroscopy | In distilled water, this compound hydrobromide exhibits a maximum absorbance (λmax) at 289 nm. The first derivative spectrum shows troughs at 284.8 nm and 290.4 nm. | |

| Infrared (IR) Spectroscopy | The IR spectrum of this compound hydrobromide displays characteristic peaks corresponding to its functional groups, including O-H stretching, C-H stretching, C=C aromatic stretching, and C-O ether stretching. The existence of an intramolecular H-bond has been confirmed. | |

| Mass Spectrometry (MS) | The protonated molecular ion [M+H]+ is observed at m/z 288.22. The fragmentation pattern is dominated by cleavages in the azepine ring, with a characteristic fragment ion at m/z 213.20. | |

| ¹H Nuclear Magnetic Resonance (NMR) | The ¹H NMR spectrum of this compound shows distinct signals for its aromatic, olefinic, methoxy, and aliphatic protons, providing a unique fingerprint for the molecule. | |

| ¹³C Nuclear Magnetic Resonance (NMR) | The ¹³C NMR spectrum provides information on the carbon skeleton of this compound, with characteristic chemical shifts for the aromatic, olefinic, and aliphatic carbons. |

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effects through a dual mechanism of action, which is a key differentiator from other Alzheimer's disease medications.

Acetylcholinesterase (AChE) Inhibition

This compound is a selective, competitive, and reversible inhibitor of acetylcholinesterase.[6][9] By binding to the active site of AChE, it prevents the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. This leads to an increase in the concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive functions like memory and learning.

Diagram of Acetylcholinesterase Inhibition by this compound.

Allosteric Potentiation of Nicotinic Acetylcholine Receptors (nAChRs)

In addition to its action on AChE, this compound acts as an allosteric potentiating ligand (APL) on nicotinic acetylcholine receptors.[9] It binds to a site on the nAChR that is distinct from the acetylcholine binding site. This allosteric modulation sensitizes the receptor to acetylcholine, increasing the probability of channel opening and slowing down receptor desensitization. This potentiation of nAChR activity leads to downstream cellular responses, including an increase in intracellular calcium (Ca²⁺) levels and enhanced neurotransmitter release.

Diagram of Allosteric Potentiation of nAChRs by this compound.

Conclusion

The discovery and isolation of this compound from Galanthus woronowii represent a significant milestone in ethnobotany-driven drug discovery. The development of robust extraction and purification protocols has enabled the large-scale production of this vital medication for Alzheimer's disease. The dual mechanism of acetylcholinesterase inhibition and allosteric modulation of nicotinic receptors underscores its unique pharmacological profile. Continued research into the phytochemical and biotechnological aspects of this compound production from Galanthus species and other Amaryllidaceae plants remains a promising avenue for ensuring a sustainable supply of this important therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 3. rsc.org [rsc.org]

- 4. Chemical and molecular aspects on interactions of this compound and its derivatives with cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The allosteric potentiation of nicotinic acetylcholine receptors by galantamine is transduced into cellular responses in neurons: Ca2+ signals and neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Allosteric sensitization of nicotinic receptors by galantamine, a new treatment strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Galanthamine: A Dual-Action Acetylcholinesterase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Galanthamine, a tertiary alkaloid originally isolated from the snowdrop Galanthus woronowii, is a well-established therapeutic agent for the symptomatic treatment of mild to moderate Alzheimer's disease.[1] Its clinical efficacy stems from a unique dual mechanism of action: the competitive and reversible inhibition of acetylcholinesterase (AChE) and the allosteric potentiation of nicotinic acetylcholine receptors (nAChRs).[2][3] This guide provides a comprehensive technical overview of the pharmacological profile of this compound as an AChE inhibitor, detailing its binding kinetics, selectivity, and the experimental methodologies used for its characterization. Furthermore, it elucidates its role as an allosteric modulator of nAChRs and the downstream signaling consequences.

Acetylcholinesterase Inhibition

This compound's primary mechanism of action involves the inhibition of acetylcholinesterase, the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft.[4][5] By reversibly binding to AChE, this compound increases the concentration and prolongs the availability of acetylcholine, thereby enhancing cholinergic neurotransmission.[1][4] This enhanced cholinergic activity is believed to be the basis for its cognitive-enhancing effects in Alzheimer's disease, a neurodegenerative disorder characterized by a significant loss of cholinergic neurons.[6]

Binding Kinetics and Potency

The inhibitory potency of this compound against AChE is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibitory constant (Ki). These values can vary depending on the source of the enzyme (e.g., human recombinant, rat brain) and the specific experimental conditions.

| Parameter | Enzyme Source | Value | Reference |

| IC50 | Human Brain (Frontal Cortex) | 3.2 µmol/L | [7] |

| Human Brain (Hippocampus) | 2.8 µmol/L | [7] | |

| Acetylcholinesterase | 0.31 µg/mL | [1] | |

| Butyrylcholinesterase | 9.9 µg/mL | [1] | |

| Acetylcholinesterase | 0.000466 µmol/mL | [8] | |

| Butyrylcholinesterase | 0.01000 µmol/mL | [8] | |

| Ki | Rat Brain AChE | 7.1 µg/g | [9] |

| Mouse Brain AChE | 8.3 µg/g | [9] | |

| Rabbit Brain AChE | 19.1 µg/g | [9] |

Selectivity

This compound exhibits a notable selectivity for acetylcholinesterase (AChE) over butyrylcholinesterase (BuChE), another cholinesterase enzyme present in the brain.[10] This selectivity is considered advantageous as BuChE's role in cognition is less defined, and its inhibition may contribute to unwanted side effects. Studies have shown that this compound is approximately 21.5-fold to 53-fold more selective for AChE than BuChE.[7][8]

| Enzyme | IC50 (µmol/mL) | Selectivity (AChE/BuChE) | Reference |

| AChE | 0.000466 | 21.5 | [8] |

| BuChE | 0.0100 | [8] |

Allosteric Modulation of Nicotinic Acetylcholine Receptors

Beyond its role as an AChE inhibitor, this compound acts as a positive allosteric modulator (PAM) of nicotinic acetylcholine receptors (nAChRs).[11][12] It binds to a site on the nAChR that is distinct from the acetylcholine binding site, inducing a conformational change that increases the receptor's sensitivity to acetylcholine.[4] This allosteric potentiation enhances the receptor's response to its natural ligand, further augmenting cholinergic neurotransmission.[11]

Affected nAChR Subtypes and Downstream Signaling

Whole-cell patch-clamp studies have demonstrated that this compound potentiates the agonist responses of several human nAChR subtypes, including α3β4, α4β2, and α6β4, as well as the chicken/mouse chimeric α7/5-hydroxytryptamine3 receptor.[11] This potentiation occurs at concentrations that are clinically relevant, typically in the range of 0.1-1 µM.[11] The enhanced activation of these nAChRs can lead to various downstream cellular responses, including increased intracellular Ca2+ signaling and the release of other neurotransmitters like dopamine.[7][13]

Figure 1: Signaling pathway of this compound's allosteric modulation of nAChRs.

At concentrations above 10 µM, this compound can act as an inhibitor of nAChRs.[11]

Experimental Protocols

Determination of AChE Inhibition (Ellman's Assay)

The Ellman's assay is a widely used colorimetric method to determine AChE activity and screen for inhibitors.[14]

Principle: This assay is based on the reaction of the sulfhydryl group of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion. The rate of color formation is proportional to the AChE activity and can be measured spectrophotometrically at 412 nm.[14]

Materials:

-

0.1 M Phosphate Buffer (pH 8.0)

-

10 mM DTNB solution

-

14 mM Acetylthiocholine iodide (ATCI) solution

-

AChE solution (e.g., from electric eel or human recombinant)

-

Test compound (this compound) solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, add in the following order:

-

Phosphate buffer

-

DTNB solution

-

AChE solution

-

Test compound solution (or solvent for control)

-

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: Add ATCI solution to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.

-

Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value is then calculated from a dose-response curve.

Figure 2: Experimental workflow for the Ellman's assay.

Characterization of nAChR Allosteric Modulation

Principle: Radioligand binding assays are used to determine the binding affinity of a ligand to its receptor. For allosteric modulators like this compound, competition binding assays are employed to assess their ability to displace a radiolabeled ligand that binds to the primary agonist site. A lack of direct competition suggests an allosteric binding site.[13]

Materials:

-

Cell membranes or tissue homogenates expressing the nAChR subtype of interest

-

Radiolabeled nAChR agonist (e.g., [³H]epibatidine)

-

Unlabeled test compound (this compound)

-

Binding buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Incubation: Incubate the membrane preparation with a fixed concentration of the radiolabeled agonist in the presence of increasing concentrations of the unlabeled test compound.

-

Filtration: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: The amount of specifically bound radioligand is plotted against the concentration of the unlabeled competitor to generate a competition curve, from which the Ki value can be determined.

Principle: Whole-cell patch clamp is a powerful electrophysiological technique used to measure the ion currents flowing through the channels of a single cell. This method allows for the direct assessment of the functional effects of an allosteric modulator on receptor activity.

Materials:

-

Cells expressing the nAChR subtype of interest (e.g., HEK293 cells)

-

Patch clamp rig (amplifier, micromanipulator, microscope)

-

Glass micropipettes

-

Extracellular and intracellular recording solutions

-

Agonist (e.g., acetylcholine)

-

Test compound (this compound)

Procedure:

-

Cell Preparation: Culture cells expressing the nAChR of interest on coverslips.

-

Pipette Fabrication: Pull glass micropipettes to a fine tip and fill with intracellular solution.

-

Seal Formation: Form a high-resistance seal (gigaohm seal) between the micropipette and the cell membrane.

-

Whole-Cell Configuration: Rupture the patch of membrane under the pipette tip to gain electrical access to the cell's interior.

-

Recording: Clamp the cell membrane at a specific holding potential and apply the nAChR agonist in the absence and presence of this compound.

-

Data Analysis: Measure the amplitude and kinetics of the agonist-evoked currents to determine the potentiating effect of this compound.

Conclusion

This compound's pharmacological profile is distinguished by its dual mechanism of action, which contributes to its therapeutic efficacy in Alzheimer's disease. Its ability to both inhibit acetylcholinesterase and positively modulate nicotinic acetylcholine receptors provides a multi-faceted approach to enhancing cholinergic neurotransmission. The experimental protocols detailed in this guide offer a framework for the continued investigation and characterization of this compound and other dual-action cholinergic agents, which hold promise for the development of more effective treatments for neurodegenerative disorders.

References

- 1. Kinetics and computational analysis of cholinesterase inhibition by REVERC3, a bisdemethoxycurcumin-rich Curcuma longa extract: Relevance to the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The allosteric potentiation of nicotinic acetylcholine receptors by galantamine ameliorates the cognitive dysfunction in beta amyloid25-35 i.c.v.-injected mice: involvement of dopaminergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative Kinetics of Acetyl- and Butyryl-Cholinesterase Inhibition by Green Tea Catechins|Relevance to the Symptomatic Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Brain levels and acetylcholinesterase inhibition with galantamine and donepezil in rats, mice, and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Galantamine is an allosterically potentiating ligand of neuronal nicotinic but not of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of galantamine on the human α7 neuronal nicotinic acetylcholine receptor, the Torpedo nicotinic acetylcholine receptor and spontaneous cholinergic synaptic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The allosteric potentiation of nicotinic acetylcholine receptors by galantamine is transduced into cellular responses in neurons: Ca2+ signals and neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

Beyond Acetylcholinesterase Inhibition: A Technical Guide to the Neuroprotective Mechanisms of Galanthamine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Galanthamine, a well-established acetylcholinesterase inhibitor for the symptomatic treatment of Alzheimer's disease, possesses a range of neuroprotective properties that are independent of its action on acetylcholinesterase. This technical guide provides an in-depth exploration of these non-cholinergic mechanisms, with a focus on its role as an allosteric potentiating ligand of nicotinic acetylcholine receptors. We delve into the molecular pathways, present key quantitative data from seminal studies, detail relevant experimental protocols, and provide visual representations of the core signaling cascades. This document serves as a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development, aiming to facilitate a deeper understanding of this compound's therapeutic potential and to guide future research in the development of novel neuroprotective agents.

Allosteric Potentiation of Nicotinic Acetylcholine Receptors (nAChRs)

A primary neuroprotective mechanism of this compound, distinct from its acetylcholinesterase inhibition, is its function as an allosteric potentiating ligand (APL) of nicotinic acetylcholine receptors (nAChRs). As an APL, this compound binds to a site on the nAChR that is different from the acetylcholine binding site, inducing a conformational change that enhances the receptor's response to its agonist. This potentiation is particularly significant for the α7 and α4β2 nAChR subtypes, which are crucial for cognitive function and neuronal survival.

The allosteric modulation by this compound leads to an increased frequency and duration of channel opening in the presence of an agonist, thereby amplifying the downstream signaling cascade. This enhanced cholinergic neurotransmission is thought to contribute to its cognitive benefits and neuroprotective effects.

Quantitative Data on nAChR Potentiation

The following table summarizes key quantitative findings from studies investigating the allosteric potentiation of nAChRs by this compound.

| nAChR Subtype | Preparation | Agonist | This compound Concentration | Effect | Reference |

| α7 | Oocytes | ACh | 1 µM | 3-fold potentiation of ACh-induced current | |

| α4β2 | SH-SY5Y cells | Nicotine | 0.1 µM | ~50% increase in nicotine-induced Ca2+ influx | |

| α3β4 | HEK cells | ACh | 1 µM | No significant potentiation |

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol describes a common method for characterizing the allosteric potentiation of nAChRs by this compound.

1. Oocyte Preparation:

- Harvest oocytes from a female Xenopus laevis.

- Treat with collagenase to defolliculate.

- Inject oocytes with cRNA encoding the desired nAChR subunits (e.g., α7).

- Incubate for 2-4 days to allow for receptor expression.

2. Electrophysiological Recording:

- Place an oocyte in a recording chamber continuously perfused with standard oocyte saline (ND96).

- Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).

- Clamp the membrane potential at a holding potential of -70 mV.

3. Drug Application:

- Apply the agonist (e.g., acetylcholine) at a concentration that elicits a submaximal response (e.g., EC20).

- After a washout period, co-apply the agonist with varying concentrations of this compound.

- Record the peak amplitude of the inward current in response to each application.

4. Data Analysis:

- Calculate the potentiation as the percentage increase in the agonist-induced current in the presence of this compound compared to the agonist alone.

- Plot a concentration-response curve for this compound's potentiating effect.

Signaling Pathway: nAChR Allosteric Potentiation

Caption: Allosteric potentiation of nAChRs by this compound.

Modulation of Neuroinflammation

Chronic neuroinflammation is a key pathological feature of many neurodegenerative diseases. This compound has been shown to exert anti-inflammatory effects, primarily through the "cholinergic anti-inflammatory pathway." This pathway involves the activation of α7 nAChRs on immune cells such as microglia, leading to a reduction in the production and release of pro-inflammatory cytokines.

Quantitative Data on Anti-Inflammatory Effects

The following table summarizes the effects of this compound on markers of neuroinflammation.

| Model | Treatment | Marker | Effect | Reference |

| LPS-stimulated BV-2 microglia | This compound (1 µM) | TNF-α release | ~40% reduction | |

| Rodent model of neuroinflammation | This compound (5 mg/kg) | IL-1β levels in hippocampus | Significant decrease | |

| Primary rat microglia | This compound (10 µM) | NF-κB activation | Inhibition |

Experimental Protocol: Measurement of Cytokine Release from Microglia

This protocol outlines a method for assessing the anti-inflammatory effects of this compound on microglial cells.

1. Cell Culture:

- Culture a murine microglial cell line (e.g., BV-2) in DMEM supplemented with 10% FBS and antibiotics.

- Plate cells in 24-well plates and allow them to adhere overnight.

2. Treatment:

- Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

- Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

- Include control groups (vehicle only, LPS only, this compound only).

3. Sample Collection:

- After a 24-hour incubation period, collect the cell culture supernatant.

- Centrifuge the supernatant to remove cellular debris.

4. Cytokine Quantification:

- Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

5. Data Analysis:

- Normalize cytokine concentrations to the total protein content of the cells in each well.

- Compare the cytokine levels in the this compound-treated groups to the LPS-only group.

Signaling Pathway: Cholinergic Anti-Inflammatory Pathway

Caption: this compound's anti-inflammatory signaling cascade.

Regulation of Apoptosis and Calcium Homeostasis

This compound has demonstrated anti-apoptotic properties in various models of neuronal injury. This neuroprotection is partly attributed to the modulation of intracellular calcium (Ca2+) homeostasis and the regulation of key proteins in the apoptotic cascade. By potentiating nAChR activity, this compound can enhance Ca2+ influx, which in turn activates pro-survival signaling pathways.

Furthermore, this compound has been shown to influence the expression of the Bcl-2 family of proteins, which are critical regulators of apoptosis. It can increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax, thereby shifting the cellular balance towards survival.

Quantitative Data on Anti-Apoptotic Effects

The table below provides a summary of quantitative data on the anti-apoptotic effects of this compound.

| Model | Insult | This compound Concentration | Effect | Reference |

| SH-SY5Y cells | Aβ-induced toxicity | 1 µM | ~30% reduction in caspase-3 activity | |

| Primary cortical neurons | Glutamate excitotoxicity | 0.5 µM | Increased Bcl-2/Bax ratio | |

| Rat model of ischemia | Ischemia/reperfusion | 2.5 mg/kg | Reduced number of TUNEL-positive cells |

Experimental Protocol: Caspase-3 Activity Assay

This protocol describes a method for quantifying apoptosis by measuring the activity of caspase-3, a key executioner caspase.

1. Cell Lysis:

- Culture and treat cells as described in the previous protocol (e.g., with an apoptotic stimulus and this compound).

- Harvest the cells and lyse them in a chilled lysis buffer.

- Centrifuge the lysate to pellet cellular debris and collect the supernatant.

2. Protein Quantification:

- Determine the total protein concentration of the lysate using a standard protein assay (e.g., Bradford assay).

3. Caspase-3 Activity Measurement:

- Add the cell lysate to a reaction buffer containing a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).

- Incubate the reaction at 37°C.

- Measure the fluorescence at appropriate excitation and emission wavelengths over time using a fluorometer.

4. Data Analysis:

- Calculate the rate of substrate cleavage, which is proportional to caspase-3 activity.

- Normalize the activity to the total protein concentration.

- Compare the caspase-3 activity in this compound-treated samples to the control group.

Signaling Pathway: Anti-Apoptotic Mechanisms

structural elucidation of galanthamine and its natural analogues

An In-depth Technical Guide to the Structural Elucidation of Galanthamine and its Natural Analogues

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core analytical techniques and methodologies employed in the structural elucidation of this compound, a tetracyclic Amaryllidaceae alkaloid clinically used for the treatment of Alzheimer's disease.[1][2] The complex and stereochemically rich structure of this compound presented a significant challenge that was overcome through a combination of classical chemical methods and modern spectroscopic techniques. This document details the key experimental data, protocols, and logical workflows that culminated in the definitive structural assignment of this compound and its closely related natural analogues, narwedine and lycoramine.

Core Methodologies in Structural Elucidation

The definitive structure of this compound was pieced together using evidence from multiple analytical sources. While early studies relied on chemical degradation and UV-Vis spectroscopy, the advent of high-resolution Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provided the critical data for a complete assignment.[3][4] Ultimately, X-ray crystallography confirmed the proposed structure and its absolute stereochemistry.[5]

The general workflow for the isolation and structural elucidation of this compound from its natural sources, such as Galanthus nivalis or Leucojum aestivum, is a multi-step process.[3][4][5] It begins with extraction from plant material, followed by purification and subsequent analysis by a suite of spectroscopic techniques.

Quantitative Data Presentation

Spectroscopic data provides the fundamental evidence for molecular structure. The following tables summarize the key quantitative data from NMR and MS analyses of this compound and its analogues.

NMR Spectroscopic Data for this compound

The ¹H and ¹³C NMR spectra of this compound are essential for its structural assignment. The chemical shifts (δ) in parts per million (ppm) provide information about the chemical environment of each nucleus. The data presented below is for this compound in a CDCl₃ solvent.[6]

Table 1: ¹H and ¹³C NMR Spectral Data for this compound in CDCl₃ [6]

| Atom No. | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm, Multiplicity, J in Hz) |

|---|---|---|

| 1 | 127.6 (d) | 6.06 - 5.92 (m) |

| 2 | 127.0 (d) | 6.06 - 5.92 (m) |

| 3 | 143.9 (s) | - |

| 4 | 111.0 (d) | 6.65 - 6.52 (m) |

| 4a | 133.1 (s) | - |

| 4b | 88.5 (d) | 4.57 (br s) |

| 6 | 61.9 (d) | 4.15 - 4.08 (m) |

| 7 | 29.9 (t) | 1.88 - 1.61 (m) |

| 8 | 40.3 (t) | 1.98 (ddd, 15.7, 5.0, 2.4) |

| 8a | 48.7 (s) | - |

| 10 | 47.0 (t) | 2.66 (ddd, 15.7, 1.6, 1.6) |

| 11 | 53.8 (t) | 3.34 (ddd, 14.6, 3.5, 3.5), 3.18 (ddd, 13.2, 11.4, 2.6) |

| 12 | 146.2 (s) | - |

| 12a | 120.5 (d) | 6.65 - 6.52 (m) |

| 12b | 133.0 (s) | - |

| OCH₃ | 55.8 (q) | 3.79 (s) |

| NCH₃ | - | Not explicitly assigned in source |

Mass Spectrometry Data for this compound

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of a compound. Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation.

Table 2: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed Mass (m/z) | Interpretation |

|---|---|---|---|

| ESI-MS | Positive [M+H]⁺ | 288.159 | Corresponds to the protonated molecule, C₁₇H₂₂NO₃⁺. |

| ESI-MS/MS | Positive | 288.159 (Parent Ion) | Protonated this compound. |

| 270 | [M+H - H₂O]⁺ | ||

| 225 | Fragmentation of azepine ring.[7] | ||

| 213 (Major Fragment) | Cleavage of azepine ring followed by loss of H₂O.[7] |

| | | 197 | Further fragmentation.[7] |

Comparative Data for this compound Analogues

Narwedine is the biosynthetic precursor to this compound, differing by a ketone at position C-6. Lycoramine (or Dihydrothis compound) is the reduced form, lacking the C1-C2 double bond. These structural differences are clearly reflected in their NMR spectra.

Table 3: Comparative ¹H and ¹³C NMR Data of Key Structural Moieties

| Compound | Moiety | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm) | Key Difference |

|---|---|---|---|---|

| This compound | C-6 (CH-OH) | 61.9 | ~4.1 | Signal for a hydroxyl-bearing methine. |

| C-1 / C-2 (CH=CH) | 127.6 / 127.0 | ~6.0 | Olefinic proton signals present. | |

| Narwedine | C-6 (C=O) | ~205-210 | - | Signal for a ketone carbonyl; no proton on C-6. |

| C-1 / C-2 (CH=CH) | ~128 / ~126 | ~6.1 | Olefinic proton signals similar to this compound. | |

| Lycoramine | C-6 (CH-OH) | ~62 | ~4.0 | Signal for a hydroxyl-bearing methine. |

| | C-1 / C-2 (CH₂-CH₂) | ~25-35 | ~1.5-2.5 | Absence of olefinic signals; appearance of aliphatic methylene signals.[1] |

(Note: Exact values for Narwedine and Lycoramine may vary based on solvent and specific literature source. The values provided illustrate the expected shifts based on their structures.)

Experimental Protocols

The following sections provide generalized, detailed methodologies for the key experiments involved in the structural elucidation of this compound.

Protocol 1: Isolation and Purification of this compound

This protocol is a representative method for extracting alkaloids from plant material.

-

Maceration and Extraction:

-

Air-dried and powdered plant material (e.g., bulbs of L. aestivum) is macerated in an acidic aqueous solution (e.g., 0.1 M H₂SO₄) for 24-48 hours at room temperature. This protonates the alkaloids, rendering them water-soluble.

-

-

Filtration and Basification:

-

The mixture is filtered to remove solid plant debris.

-

The acidic aqueous extract is basified to a pH of 9-10 using a base (e.g., NH₄OH or Na₂CO₃). This deprotonates the alkaloids, making them soluble in organic solvents.

-

-

Liquid-Liquid Extraction:

-

The basified aqueous solution is partitioned with an immiscible organic solvent (e.g., dichloromethane or ethyl acetate) multiple times. The alkaloid fraction moves into the organic layer.

-

-

Concentration:

-

The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude alkaloid extract.

-

-

Chromatographic Purification:

-

The crude extract is subjected to column chromatography on silica gel or alumina.

-

A solvent gradient (e.g., hexane -> ethyl acetate -> methanol) is used to elute fractions of increasing polarity.

-

Fractions are monitored by Thin-Layer Chromatography (TLC). Those containing the target compound (visualized with an appropriate stain like Dragendorff's reagent) are combined.

-

Further purification may be achieved using High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

-

Protocol 2: NMR Spectral Acquisition

This outlines the steps for acquiring a comprehensive set of NMR data for an isolated compound.

-

Sample Preparation:

-

Dissolve 5-10 mg of the pure isolated this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS, at 0.0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Place the sample in the NMR spectrometer.

-

Tune and shim the probe to optimize magnetic field homogeneity.

-

Acquire a standard one-dimensional proton spectrum over a spectral width of 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum over a spectral width of 0-220 ppm. A sufficient number of scans must be acquired to achieve a good signal-to-noise ratio.

-

-

2D NMR Acquisition (COSY):

-

Acquire a Correlation Spectrometry (COSY) experiment to identify proton-proton spin couplings (typically through 2-3 bonds). This helps establish H-C-C-H connections.

-

-

2D NMR Acquisition (HSQC/HMQC):

-

Acquire a Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectrum. This correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protons to their attached carbons.

-

-

2D NMR Acquisition (HMBC):

-

Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum. This shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is crucial for connecting molecular fragments and identifying quaternary (non-protonated) carbons.

-

-

Data Processing and Interpretation:

-

Process all spectra (Fourier transform, phase correction, baseline correction).

-

Integrate ¹H signals and assign chemical shifts and coupling constants.

-

Use the 2D spectra to build the molecular structure piece by piece, correlating all observed signals to piece together the final tetracyclic framework.

-

Protocol 3: Mass Spectrometric Analysis

This protocol describes how to obtain mass and fragmentation data.

-

Sample Preparation:

-

Prepare a dilute solution of the pure compound (~10-100 µg/mL) in a suitable solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile, often with 0.1% formic acid to promote protonation.

-

-

High-Resolution Mass Spectrum (HRMS):

-

Infuse the sample into an ESI source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap).

-

Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Use the instrument software to calculate the elemental composition from the measured accurate mass, confirming the molecular formula.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Set the mass spectrometer to isolate the parent ion of interest (e.g., m/z 288 for this compound).

-

Induce fragmentation of the isolated ion in a collision cell using an inert gas (e.g., argon or nitrogen) at varying collision energies.

-

Acquire the spectrum of the resulting product ions.

-

-

Data Interpretation:

-

Analyze the fragmentation pattern. The mass differences between the parent ion and product ions correspond to the loss of specific neutral fragments (e.g., H₂O, CO, C₂H₄).

-

Propose fragmentation pathways that are consistent with the proposed structure of the molecule.

-

Biosynthetic and Structural Relationships

The structural elucidation of this compound is complemented by an understanding of its biosynthesis and its relationship to co-occurring natural analogues.

Biosynthesis of this compound

This compound biosynthesis begins with the amino acids L-phenylalanine and L-tyrosine.[8][9] A key step in the pathway is an intramolecular oxidative phenol coupling reaction that forms the characteristic spirocyclic core of the molecule.[1][7] This biosynthetic logic was famously proposed by Sir Derek Barton and later confirmed, guiding early synthetic efforts.[1][7]

Structural Relationships of Analogues